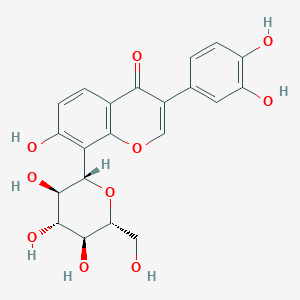

3'-Hydroxypuerarin

概要

説明

3'-ヒドロキシピュエラリンは、クズ (Pueraria lobata (Willdこの化合物は、ペルオキシナイトライト (ONOO-)、一酸化窒素 (NO•)、全反応性酸素種 (ROS) などの活性酸素種を消去する強力な抗酸化特性で知られています 。) の根から単離されたイソフラボン化合物です。

準備方法

合成経路と反応条件: 3'-ヒドロキシピュエラリンは、様々な方法でクズの根から抽出できます。 一般的な方法の 1 つに超音波抽出があり、これは超音波を使用して 3'-ヒドロキシピュエラリンと、プエラリン、ダイゼイン、ゲニステインなどの他のイソフラボンを分離する方法です 。抽出プロセスは、最適な抽出パラメータを得るために、反応表面法によって最適化されます。

工業生産方法: 工業的な設定では、クズの根からの 3'-ヒドロキシピュエラリンの抽出には、いくつかの段階が含まれます。まず、根を乾燥させて微粉末にします。次に、粉末をメタノールなどの溶媒を使用して超音波抽出します。 抽出物は、カラムクロマトグラフィーを使用して濃縮および精製され、3'-ヒドロキシピュエラリンが分離されます 。

3. 化学反応解析

反応の種類: 3'-ヒドロキシピュエラリンは、次のような様々な化学反応を起こします。

酸化: 使用される酸化剤に応じて、異なる生成物を形成するために酸化できます。

還元: 還元反応は、構造を改変し、抗酸化特性を強化する可能性があります。

置換: 置換反応は、異なる官能基を導入し、その化学的性質を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロゲンやアルキル基など、目的の置換に応じて、様々な試薬を使用できます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存します。 たとえば、酸化は水酸化誘導体の形成につながる可能性があり、還元は抗酸化特性を強化する可能性があります 。

4. 科学研究の用途

3'-ヒドロキシピュエラリンは、幅広い科学研究の用途を持っています。

化学: イソフラボンの抗酸化特性を研究するためのモデル化合物として使用されます。

生物学: 抗酸化特性により、酸化ストレスとその生物学的システムへの影響を研究するのに役立ちます。

化学反応の分析

Types of Reactions: 3’-Hydroxypuerarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify its structure, potentially enhancing its antioxidant properties.

Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can enhance its antioxidant properties .

科学的研究の応用

Antioxidant and Anti-inflammatory Properties

3'-Hydroxypuerarin exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that it can reduce levels of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . Its anti-inflammatory effects are also notable; it has been reported to decrease the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various models .

Neuroprotective Effects

Research indicates that this compound may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit apoptosis in neuronal cells and reduce amyloid-beta deposition, a hallmark of Alzheimer's disease . Additionally, it enhances neurogenesis and promotes the survival of dopaminergic neurons in models of Parkinson’s disease by modulating signaling pathways such as PI3K/Akt .

Metabolic Disorders

The compound has demonstrated potential in improving insulin sensitivity and managing diabetes. In vitro studies on 3T3-L1 adipocytes indicated that this compound can enhance glucose uptake and improve insulin resistance by upregulating peroxisome proliferator-activated receptor gamma (PPARγ) expression . Furthermore, it has been linked to reductions in blood glucose levels and improvements in lipid profiles in diabetic animal models .

Cardiovascular Health

This compound's role in cardiovascular health is supported by its ability to improve endothelial function and reduce arterial stiffness. Its antioxidant properties contribute to the protection of endothelial cells from oxidative damage, thus potentially lowering the risk of atherosclerosis . Studies have also suggested that it may help regulate blood pressure through vasodilation mechanisms .

Functional Foods and Nutraceuticals

Due to its health benefits, this compound is being explored for incorporation into functional foods and nutraceuticals. Its bioactive properties make it an attractive candidate for dietary supplements aimed at promoting health and preventing chronic diseases .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study involving a Drosophila model of Alzheimer's demonstrated that treatment with puerarin could significantly alleviate cognitive decline by reducing amyloid-beta levels and hyperphosphorylated tau proteins. This was achieved through mechanisms involving the inhibition of glycogen synthase kinase-3β (GSK-3β), which plays a critical role in tau phosphorylation .

Case Study 2: Insulin Sensitivity Improvement

In a controlled experiment with 3T3-L1 adipocytes, researchers found that this compound improved insulin sensitivity through PPARγ activation. The results indicated enhanced glucose uptake and reduced free fatty acid levels in treated cells compared to controls .

Case Study 3: Cardiovascular Benefits

In a rat model assessing cardiovascular health, administration of this compound resulted in improved endothelial function and reduced oxidative stress markers. These findings suggest its potential as a therapeutic agent for cardiovascular diseases .

作用機序

3'-ヒドロキシピュエラリンは、主に抗酸化特性を通じてその効果を発揮します。活性酸素種を消去することで、酸化ストレスを軽減し、細胞の損傷を防ぎます。関与する分子標的と経路には以下が含まれます。

活性酸素種消去: ペルオキシナイトライトや一酸化窒素などの活性酸素種を直接中和します.

抗炎症経路: 炎症を軽減するために、炎症性サイトカインや酵素の産生を阻害します.

6. 類似の化合物との比較

3'-ヒドロキシピュエラリンは、強力な抗酸化特性により、イソフラボンの中でユニークです。類似の化合物には、以下が含まれます。

プエラリン: クズの根から得られる別のイソフラボンで、心血管に良いことが知られています.

ダイゼイン: 大豆製品に多く含まれ、エストロゲン様作用を持つイソフラボン.

ゲニステイン: 抗がん特性で知られており、大豆製品にも含まれます.

これらの化合物と比較して、3'-ヒドロキシピュエラリンは活性酸素種を消去する能力が強く、酸化ストレスや関連する病気の研究において特に価値があります .

類似化合物との比較

3’-Hydroxypuerarin is unique among isoflavones due to its potent antioxidant properties. Similar compounds include:

Puerarin: Another isoflavone from kudzu root, known for its cardiovascular benefits.

Daidzein: An isoflavone with estrogen-like effects, commonly found in soy products.

Genistein: Known for its anti-cancer properties, also found in soy products.

Compared to these compounds, 3’-Hydroxypuerarin has a stronger ability to scavenge reactive oxygen species, making it particularly valuable in research focused on oxidative stress and related conditions .

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZMRVWLORUSR-VPRICQMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151700 | |

| Record name | Pueraria glycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117060-54-5 | |

| Record name | 3′-Hydroxypuerarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pueraria glycoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pueraria glycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYPUERARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。